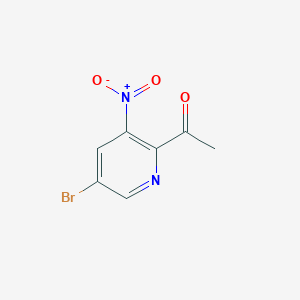

1-(5-Bromo-3-nitropyridin-2-YL)ethanone

Description

BenchChem offers high-quality 1-(5-Bromo-3-nitropyridin-2-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-3-nitropyridin-2-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-3-nitropyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c1-4(11)7-6(10(12)13)2-5(8)3-9-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUXVERERDQWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-81-3 | |

| Record name | 1-(5-bromo-3-nitropyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromo-3-nitropyridin-2-YL)ethanone (CAS 1363382-81-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-bromo-3-nitropyridin-2-yl)ethanone, a key building block in contemporary medicinal chemistry. The document delineates its physicochemical properties, outlines a plausible synthetic route with detailed experimental protocols and mechanistic insights, and explores its reactivity in pivotal cross-coupling and substitution reactions. Furthermore, predicted analytical data for structural confirmation, alongside crucial safety and handling information, are presented. This guide is intended to empower researchers in leveraging this versatile molecule for the discovery and development of novel therapeutics.

Introduction: A Versatile Scaffold in Drug Discovery

1-(5-Bromo-3-nitropyridin-2-yl)ethanone is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. Its unique arrangement of substituents—a bromine atom, a nitro group, and an acetyl group—on the pyridine core offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a versatile platform for the synthesis of a diverse range of compounds, including small molecule inhibitors targeting kinases and G-protein-coupled receptors (GPCRs). This guide aims to provide a detailed technical resource for chemists to effectively utilize this compound in their research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-bromo-3-nitropyridin-2-yl)ethanone is presented in the table below.

| Property | Value | Source |

| CAS Number | 1363382-81-3 | |

| IUPAC Name | 1-(5-bromo-3-nitropyridin-2-yl)ethan-1-one | |

| Molecular Formula | C₇H₅BrN₂O₃ | |

| Molecular Weight | 245.03 g/mol | |

| Canonical SMILES | CC(=O)C1=NC=C(Br)C=C1[O-] | |

| InChI Key | QPUXVERERDQWCV-UHFFFAOYSA-N | |

| Purity | Typically ≥95% | |

| Appearance | Expected to be a solid | N/A |

| LogP | 1.408 |

Synthesis and Mechanism

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1-(5-Bromo-3-nitropyridin-2-YL)ethanone.

Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile

This step involves a nucleophilic aromatic substitution of the bromine atom at the 2-position of 2,5-dibromo-3-nitropyridine with cyanide. The nitro group at the 3-position and the pyridine nitrogen activate the 2-position towards nucleophilic attack.

Protocol:

-

To a stirred solution of 2,5-dibromo-3-nitropyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add copper(I) cyanide (CuCN) (8.7 g, 97.55 mmol).

-

Heat the reaction mixture to 90°C and maintain for 17 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (EtOAc) and wash twice with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 5-bromo-3-nitropyridine-2-carbonitrile as a yellow solid.

Step 2: Grignard Reaction to form 1-(5-Bromo-3-nitropyridin-2-YL)ethanone

The nitrile group of 5-bromo-3-nitropyridine-2-carbonitrile is then converted to a ketone via a Grignard reaction with methylmagnesium bromide, followed by acidic workup.

Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place a solution of 5-bromo-3-nitropyridine-2-carbonitrile (10 mmol) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methylmagnesium bromide (CH₃MgBr) (1.1 equivalents) in THF dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

-

Perform an acidic workup by adding 1 M hydrochloric acid (HCl) and stirring for 30 minutes to hydrolyze the intermediate imine.

-

Extract the product with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(5-bromo-3-nitropyridin-2-yl)ethanone.

Reaction Mechanism

Caption: Mechanism of the Grignard reaction to form the target ketone.

The Grignard reagent (CH₃MgBr) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This addition forms an intermediate imine anion. Subsequent hydrolysis in an acidic medium converts the imine to the corresponding ketone.

Reactivity and Synthetic Applications

The strategic placement of the bromine atom and the activating nitro group makes 1-(5-bromo-3-nitropyridin-2-yl)ethanone an excellent substrate for further functionalization, primarily through Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAᵣ) reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is a powerful method for generating libraries of compounds for structure-activity relationship (SAR) studies.

General Protocol:

-

In a Schlenk flask, combine 1-(5-bromo-3-nitropyridin-2-yl)ethanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 mmol).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture, typically between 80-100°C, and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, perform a standard aqueous workup, extract the product, and purify by column chromatography.

Caption: Suzuki-Miyaura cross-coupling of 1-(5-Bromo-3-nitropyridin-2-YL)ethanone.

Nucleophilic Aromatic Substitution (SNAᵣ)

The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. While the bromine at position 5 is not directly activated for SNAᵣ, harsh conditions or the use of highly nucleophilic reagents could potentially lead to substitution. However, the primary application of SNAᵣ would likely be on derivatives where a leaving group is installed at a more activated position. For the title compound, SNAᵣ is less probable at the bromine position compared to Suzuki coupling.

Analytical Characterization (Predicted)

The following analytical data are predicted based on the structure of 1-(5-bromo-3-nitropyridin-2-yl)ethanone.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group.

-

δ ~2.7 ppm (s, 3H): The methyl protons of the acetyl group.

-

δ ~8.6 ppm (d, 1H): The proton at the 4-position of the pyridine ring.

-

δ ~9.0 ppm (d, 1H): The proton at the 6-position of the pyridine ring.

Note: The exact chemical shifts are estimations and can be influenced by the solvent used for analysis.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

δ ~26 ppm: The methyl carbon of the acetyl group.

-

δ ~120-155 ppm: Six signals corresponding to the carbons of the pyridine ring.

-

δ ~198 ppm: The carbonyl carbon of the acetyl group.

Mass Spectrometry

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 244 and 246 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pattern:

-

Loss of CH₃• (m/z 229/231): From the cleavage of the acetyl methyl group.

-

Loss of NO₂• (m/z 198/200): A common fragmentation for nitroaromatic compounds.

-

Loss of Br• (m/z 165): Cleavage of the carbon-bromine bond.

Safety and Handling

As with all nitropyridine derivatives, 1-(5-bromo-3-nitropyridin-2-yl)ethanone should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Store in a cool, well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

1-(5-Bromo-3-nitropyridin-2-YL)ethanone is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its multifaceted reactivity allows for the synthesis of diverse and complex molecular entities. This technical guide provides a foundational understanding of its synthesis, reactivity, and handling, serving as a valuable resource for researchers aiming to harness its synthetic utility.

References

- Svensen, H. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology.

- Matsuoka, Y., et al. (2021).

- Google Patents. (1996). US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines.

- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.

- MedchemExpress.com. (2025).

- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.

- Chemwatch. (n.d.). GHS SDS in English (European) 39384-3.

- Google Patents. (n.d.).

- Scribd. (n.d.).

- Fisher Scientific. (2024).

- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.

- Alfa Aesar. (2009).

- The Royal Society of Chemistry. (n.d.).

- Googleapis.com. (n.d.).

- Wikipedia. (n.d.). 2-Acetylpyridine.

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0180186).

- Chemistry LibreTexts. (2023).

- DTIC. (n.d.). Mass Spectral Fragmentation Pathways of N-Acetylnitramines: 1- Acetylhexahydro-3,5-dinitro-1,3,5-triazine and 1-Acetyloctahydro-.

- NPTEL Archive. (n.d.).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- YouTube. (2018). 34.

- Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions.

- Chemguide. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone.

- Chemistry LibreTexts. (2022). 16.

- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemguide. (n.d.). grignard reagents.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine.

- YouTube. (2019).

- Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles.

- ChemicalBook. (n.d.). 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE(214701-49-2) 1H NMR.

- PubMed. (2022).

- PMC - NIH. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.

- PMC - NIH. (n.d.).

- BLD Pharm. (n.d.). 1-(5-Amino-3-bromopyridin-2-yl)ethanone.

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone

Abstract & Strategic Overview

The synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone presents a specific regioselectivity challenge due to the presence of two potential electrophilic sites (C2 and C5) on the pyridine ring. While the C5-position is occupied by a bromine atom in the target, the introduction of the acetyl group at C2 requires a method that differentiates between the existing halogen (or leaving group) at C2 and the essential halogen at C5.

This protocol details a high-fidelity synthesis route starting from the commercially available 2-amino-5-bromo-3-nitropyridine .[1] The strategy employs a Sandmeyer-type bromination to generate a symmetric di-halo intermediate, followed by a regioselective Stille coupling . This approach leverages the electronic activation provided by the 3-nitro group to exclusively functionalize the C2 position, preserving the C5-bromine for downstream diversification (e.g., in kinase inhibitor development).

Key Advantages of This Protocol

-

Regiocontrol: Exploits the enhanced electrophilicity of the C2 position ortho to the nitro group.

-

Scalability: Uses standard laboratory reagents and avoids unstable diazonium isolation.

-

Versatility: The Stille intermediate (enol ether) serves as a masked ketone, preventing side reactions during the coupling step.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three logical stages. The critical decision point is Step 2 , where the electronic bias of the 3-nitro group ensures the palladium catalyst inserts at C2 rather than C5.

Figure 1: Strategic synthetic pathway highlighting the conversion of the amino precursor to the acetyl target via a di-bromo intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 2,5-Dibromo-3-nitropyridine

Objective: Convert the amino group to a bromine leaving group. Rationale: Creating a 2,5-dibromo species allows us to rely on electronic differentiation. The C2-Br bond is significantly weakened by the ortho-nitro group and the pyridine nitrogen, making it more reactive towards oxidative addition than the C5-Br bond.

-

Reagents:

-

2-Amino-5-bromo-3-nitropyridine (1.0 eq)

-

Sodium Nitrite (

, 1.5 eq)[2] -

Copper(II) Bromide (

, 1.2 eq) or CuBr -

HBr (48% aq., excess)

-

Acetonitrile or Water (Solvent)

-

Protocol:

-

Dissolution: Suspend 2-amino-5-bromo-3-nitropyridine (10.0 g, 45.9 mmol) in 48% HBr (100 mL) in a 500 mL round-bottom flask. Cool the mixture to 0–5 °C using an ice/salt bath.

-

Diazotization: Add sodium nitrite (4.75 g, 68.8 mmol) portion-wise over 30 minutes. Maintain temperature below 5 °C. The mixture will turn dark as the diazonium salt forms. Stir for an additional 45 minutes at 0 °C.

-

Substitution: Carefully add CuBr (or

) (7.9 g, 55 mmol) dissolved in a minimum amount of HBr. -

Reaction: Allow the mixture to warm to room temperature (RT) slowly, then heat to 60 °C for 2 hours to ensure complete nitrogen evolution.

-

Workup: Cool to RT and pour onto crushed ice (300 g). Neutralize carefully with saturated

or NaOH solution (keep pH < 10 to avoid hydrolysis). Extract with Ethyl Acetate (3 x 100 mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield 2,5-dibromo-3-nitropyridine as a yellow solid.-

Expected Yield: 60–75%

-

Step 2: Regioselective Stille Coupling

Objective: Install the acetyl precursor (enol ether) at C2. Mechanism: Pd(0) inserts selectively into the electron-deficient C2-Br bond. The C5-Br bond is deactivated relative to C2 and remains intact if stoichiometry is controlled.

-

Reagents:

-

2,5-Dibromo-3-nitropyridine (1.0 eq)

-

Tributyl(1-ethoxyvinyl)tin (1.05 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (

, 0.05 eq) or -

Toluene or 1,4-Dioxane (Anhydrous)

-

Protocol:

-

Setup: In a dry pressure tube or Schlenk flask, dissolve 2,5-dibromo-3-nitropyridine (5.0 g, 17.7 mmol) in anhydrous Toluene (50 mL).

-

Reagent Addition: Add Tributyl(1-ethoxyvinyl)tin (6.7 g, 18.6 mmol). Degas the solution by bubbling Nitrogen for 10 minutes.

-

Catalyst: Add

(620 mg, 0.88 mmol). Seal the vessel under Nitrogen. -

Reaction: Heat to 90–100 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc). The starting material should disappear, and a new non-polar spot (enol ether) should appear.

-

Critical Note: Do not overheat or extend time unnecessarily to prevent bis-coupling at C5.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc. Concentrate the filtrate to give the crude enol ether intermediate.

Step 3: Hydrolysis to Ketone

Objective: Unmask the acetyl group.

Protocol:

-

Hydrolysis: Dissolve the crude residue from Step 2 in THF (30 mL) and add 1M HCl (20 mL).

-

Reaction: Stir vigorously at RT for 1–2 hours. The enol ether hydrolyzes rapidly to the ketone.

-

Workup: Neutralize with saturated

. Extract with EtOAc (3 x 50 mL). -

Tin Removal: Wash the organic layer with a 10% KF (Potassium Fluoride) solution (removes tributyltin byproducts as insoluble solids) or use commercially available silica scavengers for tin.

-

Final Purification: Dry over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient 10% -

Product: 1-(5-Bromo-3-nitropyridin-2-yl)ethanone is obtained as a yellow/orange solid.

Quantitative Data Summary

| Parameter | Specification / Range | Notes |

| Step 1 Yield | 60 – 75% | Sandmeyer reaction; depends on temp control. |

| Step 2/3 Yield | 70 – 85% | Combined yield for coupling and hydrolysis. |

| Overall Yield | ~45 – 60% | From commercial amino-pyridine. |

| Purity (HPLC) | > 98% | Required for pharmaceutical applications. |

| Appearance | Yellow to Orange Solid | Typical for nitro-pyridines. |

| Regioselectivity | > 20:1 (C2 vs C5) | Driven by electronic activation of C2. |

Safety & Handling Guidelines

-

Nitro Compounds: 3-Nitropyridines are energetic. While stable at RT, avoid excessive heat (>150 °C) or shock during scale-up.

-

Organotin Reagents: Tributyltin compounds are toxic and difficult to remove. All weighing and reactions must be performed in a fume hood. Waste must be segregated as "Heavy Metal / Organotin Waste".

-

Diazonium Salts: In Step 1, do not let the diazonium intermediate dry out; process immediately to the bromide.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Regioselectivity (Bis-coupling) | Excess Stannane or High Temp | Reduce Stannane to 1.0 eq; Lower temp to 80 °C; Monitor strictly. |

| Incomplete Hydrolysis | Acid too weak | Use 6M HCl or warm to 40 °C. |

| Tin Contamination | Poor workup | Use KF wash (forms insoluble |

| Starting Material Stalls (Step 2) | Catalyst Poisoning | Ensure effective degassing ( |

References

-

ChemicalBook. (2025). Synthesis of 5-bromo-2-chloro-3-nitropyridine. Retrieved from

-

Organic Syntheses. (1951). 2-Amino-5-bromo-3-nitropyridine. Org. Synth. 1951, 31, 5. Retrieved from

-

Royal Society of Chemistry. (2013). Synthetic routes to substituted nitropyridines. Med. Chem. Commun. Supp Info. Retrieved from

-

Sigma-Aldrich. (2025). Tributyl(1-ethoxyvinyl)tin Product Sheet. Retrieved from

-

BenchChem. (2025).[5] Decarboxylation Protocols. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Purity Isolation of 1-(5-Bromo-3-nitropyridin-2-YL)ethanone via Optimized Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a robust technique for efficiently separating polar compounds. This guide delves into the scientific principles underpinning the separation, offers a step-by-step experimental protocol, and includes troubleshooting guidance to ensure the reproducible attainment of high-purity material.

Introduction: The Synthetic Importance and Purification Challenges

1-(5-Bromo-3-nitropyridin-2-yl)ethanone is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its functionalized scaffold serves as a versatile building block for the synthesis of a wide array of bioactive molecules. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the integrity of the final active pharmaceutical ingredient (API).

The inherent polarity of the target compound, conferred by the nitro group, carbonyl function, and the pyridine ring, alongside the presence of structurally similar impurities, presents a purification challenge. These impurities may include starting materials, regioisomers, or byproducts from side reactions such as over- or under-bromination/nitration. Column chromatography, a cornerstone of purification in organic synthesis, offers an effective solution for isolating the desired product with high purity.[1][2] This document provides a detailed protocol for this purification, grounded in the principles of chromatographic separation.

Principles of Separation: Normal-Phase Chromatography

The purification of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone is achieved through normal-phase column chromatography. This technique relies on the differential partitioning of components in a mixture between a polar stationary phase and a non-polar mobile phase.[1][2][3]

-

Stationary Phase: A high-surface-area polar adsorbent, typically silica gel (SiO₂), is used. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes.[1][2]

-

Mobile Phase (Eluent): A mixture of non-polar and moderately polar organic solvents is employed. The mobile phase flows through the stationary phase, carrying the sample with it.[2][3]

The separation mechanism is based on the principle of "like attracts like." Polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore move more slowly through the column. Less polar compounds will have a greater affinity for the less polar mobile phase and will travel down the column more rapidly.[3] By carefully selecting the mobile phase composition, a gradient of polarity can be created to effectively separate the target compound from its impurities.

Physicochemical Properties of Target Compound and Potential Impurities

A successful purification strategy relies on understanding the physicochemical properties of the target compound and its potential impurities.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity (LogP) | Notes |

| 1-(5-Bromo-3-nitropyridin-2-yl)ethanone (Target) | C₇H₅BrN₂O₃ | 245.03 | 1.41 | Moderately polar due to nitro and carbonyl groups.[4] |

| 2-Acetyl-3-nitropyridine | C₇H₆N₂O₃ | 166.13 | Lower | Potential starting material or under-brominated impurity. |

| 1-(3,5-Dibromo-pyridin-2-yl)ethanone | C₇H₅Br₂NO | 278.93 | Lower | Potential over-brominated impurity. |

| 1-(5-Bromo-pyridin-2-yl)ethanone | C₇H₆BrNO | 200.03 | Lower | Potential under-nitrated impurity.[5] |

| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | Higher | Potential impurity from side reactions.[6][7] |

Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude 1-(5-Bromo-3-nitropyridin-2-yl)ethanone. Adjustments may be necessary for different scales.

Materials and Equipment

-

Crude 1-(5-Bromo-3-nitropyridin-2-yl)ethanone

-

Silica gel (flash grade, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Glass chromatography column (40-60 mm diameter)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Fraction collection tubes

-

Rotary evaporator

-

Standard laboratory glassware

Thin Layer Chromatography (TLC) Analysis for Method Development

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

-

Prepare a sample solution: Dissolve a small amount of the crude material in a minimal amount of dichloromethane or ethyl acetate.

-

Spot the TLC plate: Using a capillary tube, spot the sample solution onto the baseline of a TLC plate.

-

Develop the plate: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane. A good starting point is a 1:4 (v/v) ratio of ethyl acetate to hexane.

-

Visualize the spots: After the solvent front has nearly reached the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

-

Optimize the mobile phase: The ideal mobile phase will result in a retention factor (Rƒ) for the target compound of approximately 0.25-0.35, with good separation from other spots.

-

If the Rƒ is too high (spots run too fast), decrease the polarity of the mobile phase by reducing the proportion of ethyl acetate.

-

If the Rƒ is too low (spots remain near the baseline), increase the polarity by increasing the proportion of ethyl acetate.

-

Column Packing

-

Prepare the slurry: In a beaker, mix the required amount of silica gel (approximately 50-100 times the weight of the crude sample) with the initial, less polar mobile phase (e.g., 5% ethyl acetate in hexane) to form a uniform slurry.

-

Pack the column: Secure the chromatography column in a vertical position with the stopcock closed. Pour the slurry into the column.

-

Settle the packing: Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to ensure even packing and remove any air bubbles. Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

-

Equilibrate the column: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

Sample Loading and Elution

-

Prepare the sample: Dissolve the crude 1-(5-Bromo-3-nitropyridin-2-yl)ethanone in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and concentrate the mixture to dryness on a rotary evaporator. This "dry loading" method often results in better separation.

-

Load the sample: Carefully add the silica-adsorbed sample to the top of the packed column.

-

Begin elution: Carefully add the mobile phase to the column and begin collecting fractions. Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane).

-

Gradient elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The exact gradient will depend on the separation observed by TLC. A suggested gradient is to increase the ethyl acetate concentration in increments of 5-10%.

-

Monitor the separation: Collect fractions of a consistent volume and monitor the elution of compounds by TLC. Spot every few fractions on a TLC plate and develop it in the optimized mobile phase.

Fraction Analysis and Product Isolation

-

Identify product-containing fractions: Analyze the developed TLC plates under UV light to identify the fractions containing the pure target compound.

-

Combine and concentrate: Combine the fractions that contain the pure product.

-

Remove the solvent: Remove the mobile phase from the combined fractions using a rotary evaporator to yield the purified 1-(5-Bromo-3-nitropyridin-2-yl)ethanone as a solid.

-

Determine purity: Assess the purity of the final product using analytical techniques such as HPLC, ¹H NMR, and mass spectrometry.

Troubleshooting

| Issue | Potential Cause | Solution |

| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. Consider a shallower gradient. |

| Column overloading. | Reduce the amount of crude material loaded onto the column. | |

| Poorly packed column (channeling). | Repack the column, ensuring a uniform and bubble-free slurry. | |

| Compound Elutes Too Quickly or Not at All | Mobile phase is too polar or not polar enough. | Adjust the mobile phase composition based on TLC analysis. |

| Peak Tailing | Interactions with acidic silanol groups. | While less common in normal-phase with non-amine compounds, consider adding a small amount (e.g., 0.1%) of a modifier like acetic acid to the mobile phase if basic impurities are present and causing tailing. However, for this compound, this is unlikely to be a major issue. |

| Cracked Column Bed | Running the column dry. | Always ensure the silica bed is covered with solvent. |

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the purification of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone using flash column chromatography. By following the principles of method development based on TLC analysis and employing a carefully executed chromatographic procedure, researchers can consistently obtain this valuable synthetic intermediate in high purity, thereby facilitating the advancement of their drug discovery and development programs.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

CRC Handbook of Chromatography. (n.d.). CRC Press. Retrieved February 15, 2026, from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Retrieved February 15, 2026, from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Retrieved February 15, 2026, from [Link]

-

Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Retrieved February 15, 2026, from [Link]

-

Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Retrieved February 15, 2026, from [Link]

-

Agilent. (n.d.). The LC Handbook. Agilent. Retrieved February 15, 2026, from [Link]

-

Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved February 15, 2026, from [Link]

-

Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Khan Academy. Retrieved February 15, 2026, from [Link]

-

Edubirdie. (n.d.). Column Chromatography. Edubirdie. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Chromatography Forum. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

-

PubChem. (n.d.). 5-Bromo-2-nitropyridine. PubChem. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(6-chloropyridin-3-YL)ethanone. PubChem. Retrieved February 15, 2026, from [Link]

-

The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. Retrieved February 15, 2026, from [Link]

Sources

- 1. aapco.org [aapco.org]

- 2. researchgate.net [researchgate.net]

- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. file.leyan.com [file.leyan.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Amino-5-bromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

High-Fidelity Reduction of the Nitro Group in 1-(5-Bromo-3-nitropyridin-2-yl)ethanone

[1]

Abstract & Strategic Overview

The reduction of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone (Compound 1 ) to its corresponding amine, 1-(3-amino-5-bromopyridin-2-yl)ethanone (Compound 2 ), presents a classic chemo-selectivity challenge in organic synthesis.[1] This scaffold is a critical intermediate for the synthesis of imidazopyridines and other fused heterocycles used in kinase inhibitors (e.g., PI3K, p38 MAP kinase).

The Challenge: The substrate contains three reducible functionalities:

-

Nitro Group (

): The target for reduction. -

Ketone (

): Susceptible to reduction to a secondary alcohol.[1] -

Aryl Bromide (

): Highly susceptible to hydrogenolysis (dehalogenation) under catalytic hydrogenation conditions.[1]

This guide provides two validated protocols that circumvent the limitations of standard catalytic hydrogenation, ensuring high yield of the aniline while preserving the bromine and ketone functionalities.

Chemoselectivity Matrix

The following decision matrix illustrates why specific methodologies are chosen over others for this substrate.

| Method | Reagent System | Suitability | Mechanism / Failure Mode |

| Catalytic Hydrogenation | CRITICAL FAILURE | Dehalogenation: Pd(0) readily inserts into the | |

| Hydride Reduction | FAILURE | Over-reduction: These reagents will preferentially or concurrently reduce the ketone to an alcohol. | |

| Dissolving Metal (Acidic) | RISKY | Strong acidic conditions may promote condensation of the resulting amine with the ketone (Friedländer-type self-condensation) or acid-catalyzed aldol reactions. | |

| Dissolving Metal (Buffered) | RECOMMENDED | Selective: Single Electron Transfer (SET) mechanism reduces | |

| Stannous Chloride | ALTERNATIVE | Selective: Excellent chemoselectivity.[2][3][4] Best for small-scale (mg) due to toxicity and difficult tin-salt workup on large scale.[1] |

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

This method is the most robust for scale-up (grams to kilograms).[1] It utilizes inexpensive iron powder in a buffered aqueous ethanol system.[1]

Mechanism of Action

The reaction proceeds via a Single Electron Transfer (SET) mechanism on the surface of the iron metal. Ammonium chloride (

Materials

-

Substrate: 1-(5-Bromo-3-nitropyridin-2-yl)ethanone (1.0 equiv)

-

Reductant: Iron Powder (325 mesh or finer recommended) (4.0 - 5.0 equiv)

-

Buffer: Ammonium Chloride (

) (5.0 - 6.0 equiv) -

Solvent: Ethanol / Water (3:1 or 4:1 ratio)[5]

-

Workup: Ethyl Acetate (EtOAc), Brine, Celite® (diatomaceous earth).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Compound 1 (1.0 equiv) in Ethanol/Water (4:1 v/v). The concentration should be approximately

. -

Addition: Add Ammonium Chloride (5.0 equiv) to the solution. Stir for 5 minutes to ensure partial dissolution.

-

Activation: Add Iron Powder (5.0 equiv) in a single portion.

-

Reaction: Heat the mixture to

(Reflux) . -

Workup (Critical Step):

-

Cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the iron sludge.[6] Wash the Celite pad copiously with EtOAc (or MeOH) to recover adsorbed product.

-

Caution: The wet iron waste can be pyrophoric.[1] Keep wet and dispose of according to safety regulations.[1]

-

-

Extraction: Concentrate the filtrate to remove most of the ethanol. Dilute the aqueous residue with water and extract with EtOAc (

).[5] -

Purification: Wash combined organics with Brine, dry over

, filter, and concentrate.-

Result: The product is often pure enough for the next step (

).[7] If necessary, recrystallize from EtOH or purify via flash chromatography (

-

Protocol B: Stannous Chloride Reduction (Small Scale)

Best suited for high-throughput screening or small-scale (<100 mg) synthesis where filtration of iron sludge is cumbersome.[1]

Materials

-

Substrate: 1-(5-Bromo-3-nitropyridin-2-yl)ethanone (1.0 equiv)

-

Reductant: Tin(II) Chloride Dihydrate (

) (5.0 equiv)[2]

Step-by-Step Procedure

-

Dissolution: Dissolve the substrate in Ethanol (

). -

Addition: Add

(5.0 equiv). The solution may turn slightly yellow.[1] -

Reaction: Heat to

for 2–4 hours. -

Workup (The "Emulsion" Fix):

-

Crucial Step: Pour the mixture into ice-water and neutralize with saturated aqueous

or -

Observation: A thick white precipitate (Tin hydroxides) will form.[1]

-

Chelation (Optional but recommended): Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize the tin salts, creating two clear layers.

-

Extraction: Extract with EtOAc (

). Wash with brine, dry, and concentrate.[5][9]

Visualizing the Workflow

The following diagram illustrates the decision logic and the specific workflow for the recommended Iron/Ammonium Chloride method.

Caption: Figure 1. Chemoselectivity decision tree and experimental workflow for the Iron/Ammonium Chloride reduction.

Analytical Validation (QC)

To confirm the identity of the product and ensure no side reactions occurred, verify the following analytical markers:

1H NMR (DMSO-d6 or CDCl3)

-

Disappearance of Nitro: The starting material signals will shift upfield due to the shielding effect of the amino group.

-

Appearance of Amine: Look for a broad singlet (

) typically between -

Retention of Acetyl Group: A sharp singlet (

) corresponding to the methyl ketone should remain at approximately -

Retention of Bromine: The aromatic coupling pattern (two doublets or two singlets depending on resolution) must correspond to a 2,3,5-substituted pyridine. Loss of Br would result in a more complex splitting pattern (3 aromatic protons).

LC-MS[1]

Troubleshooting

Issue: Incomplete Conversion

-

Cause: Iron surface passivation.[1]

-

Solution: Add a few drops of dilute

or Acetic Acid to "activate" the iron, or add fresh iron powder and sonicate briefly before heating.

Issue: Low Yield / Emulsion (SnCl2 method)

-

Cause: Incomplete removal of Tin salts.[1]

-

Solution: Use the Rochelle's Salt workup method described in Protocol B. Do not skip the neutralization step.[1]

Issue: Cyclization

References

Sources

- 1. 1-(3-Amino-5-bromopyridin-2-yl)ethanone | 1357259-50-7 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. reddit.com [reddit.com]

- 8. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 9. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

1-(5-Bromo-3-nitropyridin-2-YL)ethanone as an intermediate in medicinal chemistry

[1]

Executive Summary

1-(5-Bromo-3-nitropyridin-2-yl)ethanone is a critical electrophilic scaffold used in the design of kinase inhibitors and GPCR ligands.[1] Its structural triad—an electron-deficient pyridine core, a reactive 2-acetyl group, and a 3-nitro moiety—makes it a "dynamite" precursor for divergent heterocyclic synthesis .[1]

Unlike simple pyridines, this compound allows for:

-

Friedländer Annulation: Access to 1,8-naphthyridines (privileged scaffolds in oncology).

-

Reductive Cyclization: Access to 7-azaindoles (pyrrolo[2,3-b]pyridines).

-

Late-Stage Diversification: The 5-bromo handle remains intact during ring formation, enabling downstream Suzuki/Buchwald couplings.

Chemical Profile

| Property | Data |

| IUPAC Name | 1-(5-Bromo-3-nitropyridin-2-yl)ethan-1-one |

| CAS Number | 1363382-81-3 |

| Molecular Formula | C₇H₅BrN₂O₃ |

| Molecular Weight | 245.03 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Stability | Light sensitive; store under inert atmosphere at 2–8°C |

Synthesis Protocol: Stille Coupling Route

Rationale: Direct acylation of nitropyridines via Grignard reagents often yields complex mixtures due to nucleophilic attack on the nitro group or ring. The Stille coupling using tributyl(1-ethoxyvinyl)tin is the industry standard for installing acetyl groups on sensitive halo-nitro-heterocycles due to its mild, neutral conditions.[1]

Reaction Scheme

2,5-Dibromo-3-nitropyridine + Tributyl(1-ethoxyvinyl)tin → [Enol Ether Intermediate] → (Hydrolysis) → Product

Materials

-

Starting Material: 2,5-Dibromo-3-nitropyridine (1.0 eq)

-

Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 eq)[1]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

-

Solvent: Toluene (Anhydrous, degassed)

-

Hydrolysis: 1M HCl (aq)

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon.

-

Charging: Add 2,5-dibromo-3-nitropyridine (5.0 g, 17.7 mmol) and Pd(PPh₃)₂Cl₂ (620 mg, 0.88 mmol).

-

Solvent Addition: Cannulate anhydrous Toluene (50 mL) into the flask.

-

Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (6.6 mL, 19.5 mmol) via syringe.

-

Reaction: Heat the mixture to 90°C for 16 hours. Monitor by TLC (20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by the enol ether intermediate (Rf ~0.7).

-

Hydrolysis (Critical Step): Cool the mixture to room temperature. Add 1M HCl (30 mL) and stir vigorously for 2 hours. Note: This converts the intermediate enol ether directly to the ketone.

-

Workup: Dilute with EtOAc (100 mL). Filter through a Celite pad to remove Palladium black. Wash the filtrate with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient 0-15% EtOAc in Hexanes).

-

Yield: Expect 3.0 – 3.5 g (70–80%) of a yellow solid.

Application: Synthesis of 1,8-Naphthyridines

The primary utility of this intermediate is the synthesis of 6-bromo-1,8-naphthyridines via the Friedländer synthesis.[1] This scaffold is ubiquitous in VEGFR and EGFR inhibitors.

Mechanism & Logic

The 3-nitro group acts as a "masked" amine.[1] Reduction generates 1-(3-amino-5-bromopyridin-2-yl)ethanone in situ, which undergoes condensation with an external ketone (containing an α-methylene) followed by dehydration to form the second pyridine ring.[1]

Protocol: One-Pot Reduction/Condensation

Reagents:

-

1-(5-Bromo-3-nitropyridin-2-yl)ethanone (1.0 eq)[1]

-

Acetophenone (1.1 eq) (or any ketone R-C(=O)-CH2-R')

-

Iron Powder (5.0 eq)

-

Acetic Acid (glacial, solvent volume)[2]

Procedure:

-

Dissolution: Dissolve the nitro-ketone (1.0 mmol) and acetophenone (1.1 mmol) in glacial Acetic Acid (5 mL).

-

Reduction: Add Iron powder (5.0 mmol) in one portion.

-

Cyclization: Heat the mixture to 100°C for 4 hours.

-

Mechanistic Insight: Fe/AcOH reduces the -NO₂ to -NH₂.[1] The amine then attacks the carbonyl of the acetophenone (catalyzed by AcOH), followed by aldol-type condensation of the acetyl methyl group with the acetophenone's carbonyl.

-

-

Workup: Cool, dilute with DCM, and filter off iron residues. Neutralize with aq. NaOH (carefully!).

-

Isolation: The organic layer yields 6-bromo-2-phenyl-1,8-naphthyridine .[1]

-

Validation: ¹H NMR will show the disappearance of the acetyl singlet (2.6 ppm) and the appearance of a new aromatic singlet for the naphthyridine ring proton.

Pathway Visualization

Caption: Divergent synthesis pathways from the nitropyridine ketone scaffold to bioactive heterocycles.

Troubleshooting & Safety

| Issue | Probable Cause | Solution |

| Low Yield (Stille) | Incomplete hydrolysis of enol ether | Extend HCl stir time; ensure pH < 2. |

| Black Precipitate | Palladium crashing out | Filter hot or use thiol-functionalized silica scavengers.[1] |

| No Cyclization | Amine oxidation | Perform reduction/condensation under N₂ atmosphere; use fresh Fe powder. |

Safety Note: Organotin compounds are toxic. Handle all Stille coupling waste as hazardous heavy metal waste. Nitropyridines can be energetic; avoid excessive heat (>120°C) during scale-up.[1]

References

-

Synthesis of 2-Acetyl-3-nitropyridines

- Methodology: Sakamoto, T., et al. "Palladium-catalyzed coupling reaction of halopyridines with tributyl(1-ethoxyvinyl)tin." Chem. Pharm. Bull.1987, 35, 1823.

-

Friedländer Synthesis Applications

-

Medicinal Chemistry Utility (Kinase Inhibitors)

- Context: Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active inhibitor of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters2002, 12(12), 1559-1562.

Sources

- 1. 691872-15-8|5-Bromo-2-nitropyridin-3-ol|BLD Pharm [bldpharm.com]

- 2. dau.url.edu [dau.url.edu]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedlaender Synthesis [organic-chemistry.org]

Application Notes and Protocols for the Development of Novel Kinase Inhibitors Utilizing 1-(5-Bromo-3-nitropyridin-2-yl)ethanone

Introduction: The Strategic Advantage of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[1][2] The starting material, 1-(5-Bromo-3-nitropyridin-2-yl)ethanone , presents a versatile platform for the synthesis of a diverse library of pyridine-based kinase inhibitors. Its three distinct functional groups—the acetyl, nitro, and bromo moieties—offer orthogonal handles for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

This guide provides a comprehensive overview of the synthetic strategies and biological evaluation protocols for the development of novel kinase inhibitors, using 1-(5-Bromo-3-nitropyridin-2-yl)ethanone as a key building block. We will focus on the synthesis of a pyrazolo[3,4-b]pyridine scaffold, a well-established core structure for potent kinase inhibitors targeting key oncogenic kinases such as Src, Bcr-Abl, and VEGFR2.[1][3][4]

Chemical Synthesis: A Modular Approach to Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The synthetic strategy outlined below is designed to be modular, allowing for the introduction of diversity at key positions of the pyrazolo[3,4-b]pyridine scaffold. This approach facilitates the generation of a compound library for comprehensive SAR studies.

Overall Synthetic Scheme

Caption: Synthetic workflow from the starting material to a library of kinase inhibitors.

Step 1: Selective Reduction of the Nitro Group

The initial and critical step is the selective reduction of the nitro group to an amine without affecting the bromine or acetyl functionalities. Catalytic hydrogenation with Pd/C is often effective for nitro group reduction but can also lead to dehalogenation.[5] Therefore, a milder and more chemoselective method using tin(II) chloride (SnCl₂) is recommended.[5][6][7][8]

Protocol 1: Synthesis of 1-(5-Bromo-3-aminopyridin-2-yl)ethanone

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 1-(5-Bromo-3-nitropyridin-2-yl)ethanone | 1.0 | 245.03 | 1.0 g |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 3.0 | 225.63 | 2.76 g |

| Ethanol (EtOH) | - | - | 20 mL |

| Ethyl acetate (EtOAc) | - | - | 20 mL |

| Saturated aq. NaHCO₃ | - | - | As needed |

| Brine | - | - | As needed |

Procedure:

-

To a stirred solution of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone (1.0 g, 4.08 mmol) in a mixture of ethanol (20 mL) and ethyl acetate (20 mL), add tin(II) chloride dihydrate (2.76 g, 12.24 mmol).

-

Heat the reaction mixture to 70°C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring until the pH of the mixture is approximately 8. This will cause the precipitation of tin salts.

-

Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(5-Bromo-3-aminopyridin-2-yl)ethanone as a solid.

Step 2: Construction of the Pyrazolo[3,4-b]pyridine Core

The resulting 2-acetyl-3-aminopyridine is a versatile intermediate for the construction of the pyrazolo[3,4-b]pyridine ring system through condensation with hydrazine.[9][10]

Protocol 2: Synthesis of 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 1-(5-Bromo-3-aminopyridin-2-yl)ethanone | 1.0 | 215.04 | 1.0 g |

| Hydrazine hydrate (N₂H₄·H₂O) | 1.5 | 50.06 | 0.35 mL |

| Ethanol (EtOH) | - | - | 25 mL |

Procedure:

-

In a round-bottom flask, dissolve 1-(5-Bromo-3-aminopyridin-2-yl)ethanone (1.0 g, 4.65 mmol) in ethanol (25 mL).

-

Add hydrazine hydrate (0.35 mL, 6.98 mmol) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Step 3: Diversification of the Scaffold via Suzuki Coupling

The bromine atom at the 6-position of the pyrazolo[3,4-b]pyridine core is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This allows for the installation of various aryl and heteroaryl groups, which can probe different regions of the kinase active site and significantly impact inhibitor potency and selectivity.

Protocol 3: General Procedure for Suzuki Coupling of 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine

| Reagent/Solvent | Molar Eq. |

| 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | 1.0 |

| Aryl/heteroaryl boronic acid | 1.2 |

| Pd(PPh₃)₄ | 0.05 |

| Na₂CO₃ (2M aqueous solution) | 3.0 |

| 1,4-Dioxane | - |

Procedure:

-

To a degassed mixture of 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq) in 1,4-dioxane, add a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture at 90-100°C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl/heteroaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Biological Evaluation: From In Vitro Potency to Cellular Efficacy

A systematic biological evaluation is crucial to characterize the synthesized compounds as kinase inhibitors. The following protocols are tailored for assessing the inhibitory activity against Src kinase, a well-established target for pyrazolopyridine-based inhibitors.[12][13]

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of the target kinase. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter for potency.

Protocol 4: In Vitro Src Kinase Activity Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[14]

| Component | Final Concentration |

| Src Kinase | 1-5 ng/µL |

| Src Peptide Substrate | 100 µM |

| ATP | 10 µM |

| Test Compound | Variable (e.g., 10-point serial dilution) |

| Assay Buffer | 1x |

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add the Src kinase and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Cellular Kinase Inhibition and Antiproliferative Assays

Cell-based assays are essential to determine if the compounds can penetrate the cell membrane and inhibit the target kinase in a physiological context, leading to a desired biological outcome, such as the inhibition of cancer cell proliferation.

Protocol 5: Cellular Src Kinase Inhibition Assay (Western Blot)

This assay measures the inhibition of Src autophosphorylation in cells.

Procedure:

-

Seed a suitable cancer cell line with high Src activity (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compounds for 2-4 hours.

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Src (Tyr416) and total Src.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Quantify the band intensities to determine the extent of Src phosphorylation inhibition.

Protocol 6: Antiproliferative Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the compounds on the viability and proliferation of cancer cells.

Procedure:

-

Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of the test compounds for 72 hours.

-

Measure cell viability using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay according to the manufacturer's protocol.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation and Interpretation

Systematic data collection and presentation are crucial for understanding the SAR and for guiding the optimization of lead compounds.

Table of Synthetic and Biological Data

| Compound ID | R-group (at C6) | Yield (%) | Src IC₅₀ (nM) | MDA-MB-231 GI₅₀ (µM) |

| SM | Br | - | >10,000 | >50 |

| Cpd-1 | Phenyl | [Example] | [Example] | [Example] |

| Cpd-2 | 4-Fluorophenyl | [Example] | [Example] | [Example] |

| Cpd-3 | 3-Pyridyl | [Example] | [Example] | [Example] |

| ... | ... | ... | ... | ... |

SM: Starting Material (6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine)

Structure-Activity Relationship (SAR) Insights

The pyrazolo[3,4-b]pyridine scaffold serves as an excellent hinge-binding motif.[1][2] The N1-H of the pyrazole ring and the pyridine nitrogen are key hydrogen bond donors and acceptors, respectively, that interact with the kinase hinge region. The substituent at the C3 position (in our case, a methyl group) can influence selectivity, while modifications at the C6 position, introduced via Suzuki coupling, are critical for exploring the hydrophobic pocket and solvent-exposed regions of the ATP-binding site, thereby modulating potency and selectivity.[15][16] For instance, the introduction of different aryl and heteroaryl groups at the C6 position can lead to significant variations in inhibitory activity against different kinases.

Conclusion

1-(5-Bromo-3-nitropyridin-2-yl)ethanone is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The presented modular synthetic approach, coupled with robust biological evaluation protocols, provides a clear roadmap for researchers to efficiently generate and characterize a library of pyrazolo[3,4-b]pyridine-based compounds. This systematic approach will facilitate the identification of potent and selective kinase inhibitors with therapeutic potential.

References

-

Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.

-

N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Bioorganic Chemistry.

-

Measuring Src Kinase Kinetics with a Peptide Substrate: Application Notes and Protocols. Benchchem.

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.

-

Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.

-

Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. Journal of Medicinal Chemistry.

-

Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules.

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances.

-

Application Notes and Protocols: In Vitro Src Kinase Activity Assay Using a Peptide Substrate. Benchchem.

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.

-

selective reduction of nitro group without affecting other functional groups. Benchchem.

-

SRC Kinase Assay. BellBrook Labs.

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.

-

Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters.

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.

-

Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals.

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances.

-

Kinase activity assays Src and CK2. protocols.io.

-

Application Note: Cell-Based Src Kinase Activity Assay. Benchchem.

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.

-

Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols.

-

Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.

-

Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Scientific Reports.

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry.

-

Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Publications.

-

Nitro Reduction - SnCl2. Common Organic Chemistry.

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

-

c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Creative Diagnostics.

-

The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. International Journal of Molecular Sciences.

-

Nitro Reduction. Common Conditions.

-

SRC Kinase Assay. Promega Corporation.

-

c-Src Kinase Inhibitor Screening Kit. Sigma-Aldrich.

-

Reduction of aromatic nitro compounds with SnCl2. Reddit.

-

Synthesis of pyrazolo[3,4-b]pyridine derivatives (5a–c). 8a: R =.... ResearchGate.

-

The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h. ResearchGate.

-

What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. ResearchGate.

-

Cyclisation reaction through hydrazine. Chemistry Stack Exchange.

-

Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Journal of the Serbian Chemical Society.

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.

-

A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry.

-

Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules.

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. promega.com [promega.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 1-(5-Bromo-3-nitropyridin-2-yl)ethanone in Advanced Materials Science

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

1-(5-Bromo-3-nitropyridin-2-yl)ethanone is a highly functionalized pyridine derivative that, while not extensively documented in dedicated materials science literature, presents a compelling scaffold for the development of novel functional materials. Its unique arrangement of reactive sites—a coordinating pyridine nitrogen, a synthetically versatile bromo group, an electron-withdrawing nitro moiety, and a modifiable ethanone functional group—positions it as a valuable precursor for a range of advanced applications. The strategic manipulation of these functional groups allows for its integration into metal-organic frameworks (MOFs), functional polymers, and organic electronic components.

This document serves as a detailed guide for researchers, materials scientists, and drug development professionals, providing in-depth application notes and validated protocols for the transformation of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone into high-value materials. The protocols are designed to be self-validating, with clear causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Physicochemical Properties of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone

A thorough understanding of the starting material's properties is crucial for its effective application.

| Property | Value | Source |

| CAS Number | 1363382-81-3 | [1] |

| Molecular Formula | C₇H₅BrN₂O₃ | [1] |

| Molecular Weight | 245.03 g/mol | Calculated |

| IUPAC Name | 1-(5-bromo-3-nitropyridin-2-yl)ethan-1-one | [1] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Key Functional Groups | Pyridine, Bromo, Nitro, Ethanone (Acetyl) | N/A |

Application I: Synthesis of a Bifunctional Ligand for Luminescent Metal-Organic Frameworks (MOFs)

Expert Rationale: The pyridine core of 1-(5-bromo-3-nitropyridin-2-yl)ethanone is a classic coordinating motif for the construction of Metal-Organic Frameworks (MOFs).[2][3][4] The bromo group at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6][7] By coupling the parent molecule with a second pyridine-containing boronic acid, we can construct a bipyridyl-based organic linker. The retained nitro and ethanone groups on the linker can serve to tune the electronic properties and the porosity of the resulting MOF, and potentially introduce luminescence.[8]

Experimental Workflow: From Building Block to MOF

Caption: Workflow for the synthesis of a bipyridyl ligand and subsequent MOF formation.

Protocol 1: Synthesis of 1-([2,3'-Bipyridin]-5-yl)-3-nitroethanone Ligand

-

Reaction Setup: In a 100 mL Schlenk flask, combine 1-(5-Bromo-3-nitropyridin-2-yl)ethanone (1.0 g, 4.08 mmol), pyridine-3-boronic acid (0.60 g, 4.89 mmol, 1.2 equiv), and potassium carbonate (1.69 g, 12.24 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.236 g, 0.204 mmol, 5 mol%).[5] Then, add a degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL) via syringe.

-

Reaction: Heat the mixture to 90°C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure bipyridyl ligand.

Protocol 2: Solvothermal Synthesis of a Luminescent MOF

-

Preparation: In a 20 mL glass vial, dissolve the synthesized bipyridyl ligand (100 mg, 0.41 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (146 mg, 0.49 mmol) in N,N-dimethylformamide (DMF) (10 mL).

-

Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 120°C for 72 hours.

-

Isolation: After cooling the oven to room temperature, colorless crystals suitable for single-crystal X-ray diffraction should have formed. Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

-

Activation: Dry the crystals under vacuum at 80°C for 12 hours to remove residual solvent molecules from the pores. The resulting material is the activated MOF, ready for characterization and application studies (e.g., gas sorption, catalysis, or luminescence).

Application II: Development of a Functional Poly(vinylpyridine) Derivative

Expert Rationale: The ethanone group of the title compound can be readily transformed into a polymerizable vinyl group. This is a well-established pathway for creating vinyl monomers from acetyl-substituted aromatics.[9][10] The resulting monomer, 5-bromo-2-ethenyl-3-nitropyridine, is an attractive candidate for polymerization due to the functional handles (bromo and nitro groups) that would be incorporated into the polymer side chains. These groups can impart unique properties to the polymer, such as increased refractive index, altered solubility, and potential for post-polymerization modification.[11]

Experimental Workflow: Monomer Synthesis and Polymerization

Caption: Synthetic route to a functional vinylpyridine monomer and its subsequent polymerization.

Protocol 3: Synthesis of 5-Bromo-2-ethenyl-3-nitropyridine Monomer

-

Reduction of Ethanone:

-

Dissolve 1-(5-Bromo-3-nitropyridin-2-yl)ethanone (2.0 g, 8.16 mmol) in methanol (40 mL) in a 100 mL round-bottom flask cooled in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (0.46 g, 12.24 mmol, 1.5 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

-

Quench the reaction by slowly adding water (20 mL). Remove the methanol under reduced pressure.

-